3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid
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Overview
Description
3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The cyclopentyl group attached to the thiadiazole ring adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have been studied for similar biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with potential antimicrobial activity.
Uniqueness
3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c11-8(12)7-9-6(10-13-7)5-3-1-2-4-5/h5H,1-4H2,(H,11,12) |
InChI Key |
GVMOFJGGCWEDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NSC(=N2)C(=O)O |
Origin of Product |
United States |
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